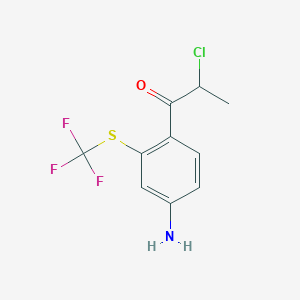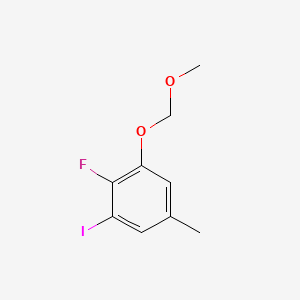
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H10FIO2. This compound is characterized by the presence of fluorine, iodine, and methoxymethoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as Selectfluor.
Iodination: The iodine atom is introduced using an iodinating reagent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding fluoromethylbenzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fluoromethylbenzene derivatives.
Scientific Research Applications
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethoxy group can act as a protecting group, modulating the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-iodo-3-methylbenzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
2-Fluoro-1-iodo-4-methylbenzene: Positional isomer with different chemical properties and reactivity.
2-Fluoro-1-iodo-3-methoxybenzene: Lacks the methoxymethoxy group, affecting its stability and solubility.
Uniqueness
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene is unique due to the presence of the methoxymethoxy group, which enhances its stability and solubility. This makes it a valuable intermediate in organic synthesis and research applications.
Properties
Molecular Formula |
C9H10FIO2 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
2-fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene |
InChI |
InChI=1S/C9H10FIO2/c1-6-3-7(11)9(10)8(4-6)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI Key |
GNWAISUJBOSJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)F)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


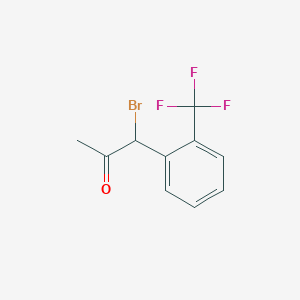
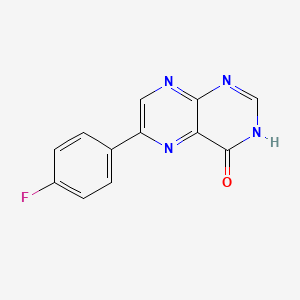
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)
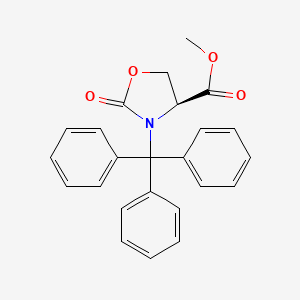
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
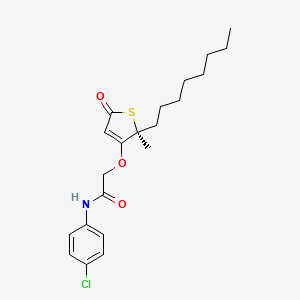
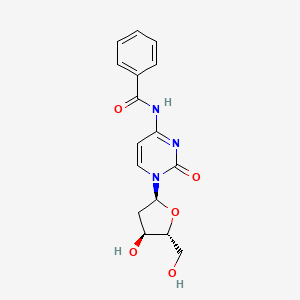
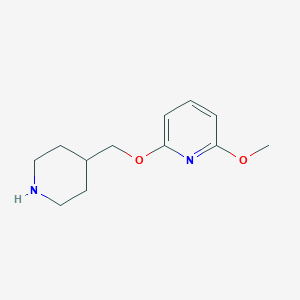
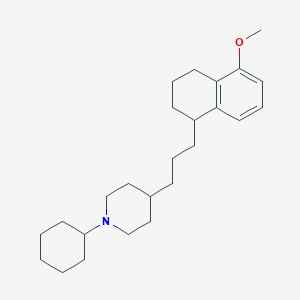
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
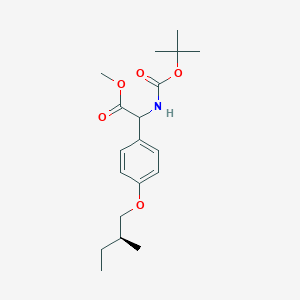
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
